molecular formula C29H51ClN2O3 B117640 (1R,2R)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol CAS No. 149022-18-4

(1R,2R)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol

Cat. No. B117640
M. Wt: 474.7 g/mol
InChI Key: OFBANDBMHLEMFA-XRKRLSELSA-N
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Description

This would typically include the compound’s IUPAC name, its molecular formula, and its structure. The structure can be represented in various forms such as skeletal, structural, or 3D models .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which it reacts, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity .

Scientific Research Applications

Inhibition of Glucocerebroside Synthetase

(1R,2R)-1-Phenyl-2-Palmitoylamino-3-Morpholino-1-Propanol has been identified as an effective inhibitor of the glucosyltransferase in liver, which forms glucosylceramide. This inhibition activity is significant as it impacts the synthesis of glycosphingolipids, crucial in various biological processes (Inokuchi & Radin, 1987).

Quantification in Biological Samples

A high-performance liquid chromatography (HPLC) method was developed to measure levels of this compound in mouse plasma and liver, highlighting its relevance in bioavailability and dose-response studies (Wu et al., 2006).

Synthesis from D- or L- Serine

Enantiomerically pure forms of the compound have been synthesized from D- or L-serine, offering a pathway for large-scale production. This development is crucial for further research and potential therapeutic applications (Mitchell et al., 1998).

Modulation of Multidrug Resistance

This compound has been found to modulate mdr1 expression at the mRNA level and inhibit P-glycoprotein-mediated outward efflux of cytotoxic agents in cancer cells, suggesting a role in overcoming multidrug resistance (Yuan, Wang, & Zhang, 2001).

Chemotherapy against Malaria Parasites

Its analogues inhibit sphingomyelin synthase activity in the human malaria parasite Plasmodium falciparum, indicating a potential for development as a novel antimalarial therapeutic (Lauer, Ghori, & Haldar, 1995).

Impact on Cell Signaling Systems

Treatment with this compound influences the synthesis of various lipids in cells, impacting the signaling systems. This has implications for understanding cellular communication and potential therapeutic interventions (Kovács, Pintér, & Csaba, 2000).

Treatment of Glycosphingolipid Storage Disorders

This compound, along with its analogues, has been explored as a tool for manipulating glycosphingolipid levels in cells, elucidating questions associated with sphingolipid signaling, and potentially treating glycosphingolipid storage disorders (Abe, Wild, Lee, & Shayman, 2001).

Neurite Outgrowth in Cultured Neurons

The L-threo isomer of a similar compound has shown to stimulate neurite outgrowth and biosynthesis of glycosphingolipids in rat neocortical explants, suggesting its potential in neurodevelopmental research (Usuki, Hamanoue, Kohsaka, & Inokuchi, 2002).

Safety And Hazards

This involves understanding the safety precautions needed when handling the compound, its toxicity, environmental impact, and first aid measures in case of exposure .

Future Directions

This involves predicting or discussing potential future research directions or applications of the compound .

properties

IUPAC Name

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32)/t27-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBANDBMHLEMFA-XRKRLSELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164156
Record name Hexadecanamide, N-((1R,2R)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol

CAS RN

149022-18-4
Record name rel-N-[(1R,2R)-2-Hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]hexadecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149022-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexadecanamide, N-((1R,2R)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149022184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecanamide, N-((1R,2R)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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